REACTION_CXSMILES
|
CN(C([O:6][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]([N+:13]([CH3:16])([CH3:15])[CH3:14])[CH:12]=1)=O)C.[CH3:17][N:18]1[C@@H:22]2[CH2:23][C@@H:24]([O:26][C:27]([CH:29]([C:32]3[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=3)[CH2:30][OH:31])=[O:28])[CH2:25][C@H:19]1[CH2:20][CH2:21]2>>[CH3:17][CH2:14][N+:13]([C:11]1[CH:10]=[CH:9][CH:8]=[C:7]([OH:6])[CH:12]=1)([CH3:16])[CH3:15].[CH3:17][N:18]1[C@@H:22]2[CH2:23][C@@H:24]([O:26][C:27]([CH:29]([C:32]3[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=3)[CH2:30][OH:31])=[O:28])[CH2:25][C@H:19]1[CH2:20][CH2:21]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C(=O)OC=1C=CC=C(C1)[N+](C)(C)C
|
Name
|
atropine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1[C@@H]2CC[C@H]1C[C@H](C2)OC(=O)C(CO)C=3C=CC=CC3
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC[N+](C)(C)C=1C=CC=C(C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
CN1[C@@H]2CC[C@H]1C[C@H](C2)OC(=O)C(CO)C=3C=CC=CC3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |